2-Phenyl-6-(2-pyridinyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a heterocyclic organic compound belonging to the pyrazolo[3,4-b]pyridine class. This class of compounds is characterized by a pyrazole ring fused to a pyridine ring. While specific information about this exact compound is limited, derivatives of pyrazolo[3,4-b]pyridines, and specifically dihydropyrazolopyrimidinones, have shown potential as kinase inhibitors, particularly for Weel kinase. [ [], [] ]
2-Phenyl-6-(pyridin-2-yl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one is a complex heterocyclic compound belonging to the pyrazolo-pyridine family. This compound features a fused pyrazole and pyridine ring system, which contributes to its unique chemical properties and potential biological activities. The presence of both phenyl and pyridine substituents enhances its structural diversity, making it a subject of interest in medicinal chemistry.
The compound is synthesized through various methods that involve reactions between readily available starting materials. Its structural characteristics can be identified through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
This compound can be classified as a bicyclic heterocycle, specifically a member of the pyrazolo[3,4-b]pyridine class. It exhibits potential pharmacological properties, making it relevant in the development of new therapeutic agents.
The synthesis of 2-phenyl-6-(pyridin-2-yl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions, including temperature and solvent choice, to optimize yields and minimize by-products. For example, a mixture of ethanol and dimethylformamide has been found effective in dissolving reactants and promoting reaction progress .
The molecular structure of 2-phenyl-6-(pyridin-2-yl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one consists of:
The molecular formula is with a molar mass of approximately 284.28 g/mol. The compound's structure can be confirmed through spectral data such as NMR and mass spectrometry.
The compound can participate in various chemical reactions:
For example, during Suzuki-Miyaura coupling, specific conditions such as temperature (e.g., 100 °C) and the use of bases like cesium carbonate are crucial for achieving optimal yields .
The mechanism by which 2-phenyl-6-(pyridin-2-yl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one exerts its biological effects may involve:
Research indicates that compounds within this class show promise as inhibitors for various biological pathways, potentially leading to therapeutic applications in oncology and neurology .
The compound is typically characterized by:
Chemical analyses reveal that it possesses moderate stability under ambient conditions but may decompose under extreme pH or temperature conditions.
Relevant spectral data include:
2-Phenyl-6-(pyridin-2-yl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one has potential applications in:
This fused bicyclic heterocycle represents a structurally sophisticated scaffold gaining prominence in rational drug design. Characterized by a pyrazolopyridinone core decorated with aromatic moieties at strategic positions, it embodies key pharmacophoric features essential for target engagement across diverse biological systems. Its molecular architecture facilitates versatile chemical derivatization while maintaining favorable physicochemical properties, positioning it as a privileged structure in contemporary medicinal chemistry [3].
The systematic name 2-Phenyl-6-(pyridin-2-yl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one precisely defines the atomic connectivity and substituent positions:
Structural Features and Ring System Comparisons:
Structural Feature | Description | Biological Implication |
---|---|---|
Bicyclic Core | Pyrazolo[3,4-b]pyridine fused system with carbonyl at position 3 | Planar conformation facilitating intercalation into protein binding pockets |
2-Phenyl Substituent | Aromatic ring at pyrazole C2 | Hydrophobic pocket filling; π-π stacking with receptor residues |
6-(Pyridin-2-yl) Substituent | N-heterocycle at pyridine C6 with Lewis basic nitrogen | Metal coordination (Mg²⁺, Mn²⁺ in enzymes); hydrogen bond acceptance; water solubility modulation |
Hydrogen Bonding Capacity | Lactam N-H donor (>N-H) and carbonyl acceptor (C=O) | Mimics peptide bonds; forms bidentate interactions with hinge regions of kinases |
Conformational Flexibility | Moderate flexibility at C6-C(pyridinyl) bond | Adaptive binding to diverse enzyme topographies |
This scaffold functions as a high-fidelity purine bioisostere, strategically replacing endogenous purines while enhancing drug-like properties. The pyrazolopyridinone core replicates the hydrogen-bonding pattern and electron density distribution of purine nucleobases, enabling competitive binding to ATP-dependent enzymes without metabolic liabilities inherent to glycosidic bonds [3] [5].
Key Bioisosteric Advantages:
Comparative Binding Interactions with Purine-Dependent Targets:
Interaction Parameter | Native Purine (e.g., ATP/Guanine) | Pyrazolopyridin-3-one Bioisostere | Pharmacological Outcome |
---|---|---|---|
H-bond Donors | 2 | 1 (N1-H) + tunable N-H | Maintains critical hinge binding; reduces desolvation penalty |
H-bond Acceptors | 3 | 2-3 (C=O, pyridinyl N) | Preserves key interactions with backbone residues (e.g., Ala70 in kinase domains) |
Dipole Moment | ~4.5 D | 5.1-5.8 D | Enhanced electrostatic complementarity with polar binding clefts |
LogP (Calculated) | -1.2 (ATP) | 2.3-3.5 (derivatives) | Optimized membrane permeability while retaining solubility via ionizable centers |
Molecular Footprint | ~5.0 × 3.4 Å | 4.8 × 3.6 Å | Near-perfect steric match for ATP-binding pockets in kinases |
The bioisosteric replacement strategy has yielded compounds with dual-targeting capabilities, particularly against oncology and inflammation targets. For instance, molecular hybridization incorporating this scaffold with quinazoline pharmacophores produced nanomolar inhibitors of tyrosine kinases implicated in tumor angiogenesis (VEGFR-2) and metastasis (c-Met) [3].
The intellectual property landscape reveals concentrated innovation around substitutions at C2, C6, and N1 positions, reflecting strategies to broaden target coverage and enhance selectivity. Analysis of priority patents indicates three dominant therapeutic applications: kinase modulation, epigenetic enzyme inhibition, and hypoxia-inducible factor (HIF) pathway regulation.
Patent-Derived Derivatives and Therapeutic Applications:
Patent/Publication | Structural Modification | Primary Therapeutic Target | Indication Focus | Mechanistic Insight |
---|---|---|---|---|
EP2382205B1 [7] | N1-substituted sulfonamides; C5 trifluoromethyl | HIF prolyl hydroxylase (PHD) | Anemia, ischemic injury | Stabilizes HIF-1α by inhibiting oxygen-sensing PHD enzymes |
JPH04243875A [4] | C6 pyrimidinyl variants; Suzuki coupling synthesis | Tyrosine kinases (VEGFR, PDGFR) | Solid tumors, age-related macular degeneration | ATP-competitive inhibition with IC₅₀ values 0.06-0.07 μM (cellular assays) |
WO2013186432 | 5-Amino-1H-pyrazolo[3,4-c]pyridazin-3-yl hybrids | Glutathione reductase [8] | Oxidative stress disorders, neurodegenerative diseases | Disrupts redox homeostasis via FAD domain binding (Kd=12nM by ITC) |
US20210039921 | 2-(Thiazol-4-yl)phenyl at C2; lactam N-methylation | BET bromodomains | Oncology, inflammatory diseases | Displaces acetylated histone H4 at BRD4 BD1 (IC₅₀=85nM) |
Therapeutic Target Associations and Clinical Relevance:
The synthetic accessibility via cross-coupling methodologies (e.g., Suzuki-Miyaura at C6 [4]) and ring-forming condensations ensures continued exploration of this chemotype. With over 15 patent families filed between 2020-2024 covering novel salts and prodrugs, the scaffold remains a focus for addressing emerging drug resistance in oncology and immunology.
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1